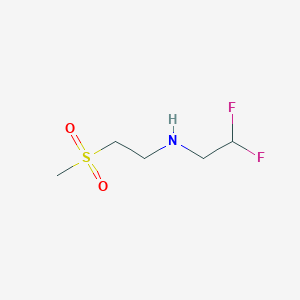![molecular formula C13H15N3O B11821140 N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821140.png)
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidroxilamina es un compuesto químico con la fórmula molecular C13H15N3O. Es un derivado del pirazol, un heterociclo aromático de cinco miembros que contiene tres átomos de carbono y dos átomos de nitrógeno adyacentes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidroxilamina generalmente implica la condensación del 1-bencil-3,5-dimetilpirazol-4-carbaldehído con hidroxilamina. La reacción se realiza generalmente en un disolvente orgánico como etanol o metanol, bajo condiciones de reflujo. La mezcla de reacción se enfría entonces y el producto se aísla por filtración o extracción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, pueden emplearse técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidroxilamina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar oximas o derivados nitroso correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas o hidroxilaminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo hidroxilamina es sustituido por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de litio y aluminio y la hidrogenación catalítica se utilizan comúnmente.
Sustitución: Los nucleófilos como los haluros, aminas y tioles pueden utilizarse en reacciones de sustitución.
Principales productos formados
Oxidación: Oximas, compuestos nitroso.
Reducción: Aminas, hidroxilaminas.
Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidroxilamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas y heterociclos.
Biología: El compuesto puede utilizarse en el estudio de la inhibición enzimática y como sonda para ensayos biológicos.
Industria: El compuesto puede utilizarse en la producción de agroquímicos, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidroxilamina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede actuar como inhibidor o modulador de la actividad enzimática, afectando a diversas vías bioquímicas. Los objetivos moleculares y vías específicas implicados dependen del contexto de su aplicación, como en el descubrimiento de fármacos o la investigación biológica.
Comparación Con Compuestos Similares
Compuestos similares
- N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]amina
- N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidracina
- N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidrazona
Singularidad
N-[(1-bencil-3,5-dimetilpirazol-4-il)metilideno]hidroxilamina es única debido a sus características estructurales específicas, como la presencia del grupo hidroxilamina y el anillo de pirazol sustituido con bencilo
Propiedades
IUPAC Name |
N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-13(8-14-17)11(2)16(15-10)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJINSLINBVDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

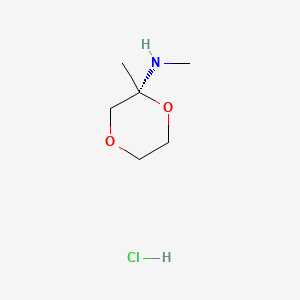

![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)


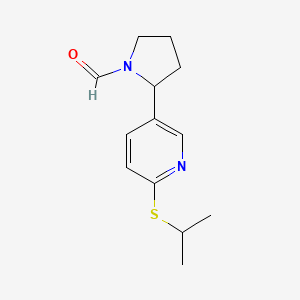
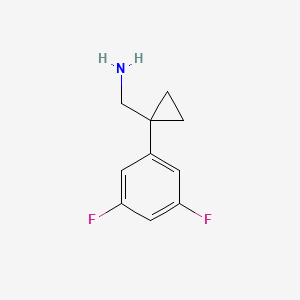

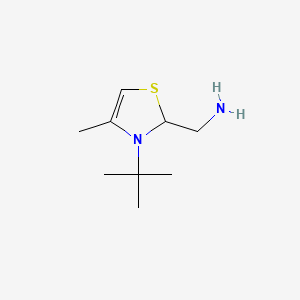
![3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11821118.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoic acid](/img/structure/B11821125.png)
